molecular formula C13H16N2O2 B2655910 1-Butyrylindoline-2-carboxamide CAS No. 1101188-53-7

1-Butyrylindoline-2-carboxamide

Cat. No.: B2655910
CAS No.: 1101188-53-7
M. Wt: 232.283
InChI Key: HBFZKRBSLSMJAD-UHFFFAOYSA-N
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Description

1-Butyrylindoline-2-carboxamide is a synthetic carboxamide derivative of indoline, offered for research purposes. The indoline and carboxamide scaffolds are recognized in medicinal chemistry for their potential to interact with diverse biological targets. Related carboxamide compounds, particularly indole-2-carboxamides, have demonstrated significant research value in several areas. Preliminary investigations into structurally similar molecules suggest potential research applications in oncology. Certain indole-2-carboxamide derivatives have shown promising antiproliferative activity against cancer cell lines, such as breast adenocarcinoma (MCF-7), by potentially inducing apoptosis through the modulation of caspases and other apoptotic markers . Another key area of research for analogous compounds is infectious disease, with some indole-2-carboxamides exhibiting potent pan-mycobacterial activity by inhibiting the essential transporter MmpL3, a target in Mycobacterium tuberculosis and non-tuberculous mycobacteria . Furthermore, the carboxamide scaffold is found in compounds that act as modulators of ion channels, such as TRPV1 agonists for pain and inflammation research and P2X7 receptor antagonists investigated for their role in cancer and inflammatory pathways . The specific mechanism of action and full research profile of 1-Butyrylindoline-2-carboxamide are subject to further investigation. Researchers are encouraged to explore its properties in these and other biological contexts. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-butanoyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-5-12(16)15-10-7-4-3-6-9(10)8-11(15)13(14)17/h3-4,6-7,11H,2,5,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFZKRBSLSMJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Butyrylindoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the acylation of indoline with butyryl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield .

Chemical Reactions Analysis

1-Butyrylindoline-2-carboxamide undergoes several types of chemical reactions, including:

Major products formed from these reactions include oxindoles, amines, and substituted indolines, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Butyrylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on the target . These interactions lead to the modulation of various cellular pathways, contributing to its biological effects.

Biological Activity

1-Butyrylindoline-2-carboxamide is a compound belonging to the indole family, a significant class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial therapy.

Chemical Structure and Properties

  • IUPAC Name : 1-butanoyl-2,3-dihydroindole-2-carboxamide
  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 1101188-53-7

The compound's structure includes a butyryl group attached to an indoline core, which is pivotal for its biological activity. The indole framework is known for its ability to interact with various biological targets due to its electron-rich nature.

1-Butyrylindoline-2-carboxamide exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in disease pathways. It has been shown to bind to active sites of certain enzymes, blocking substrate access and thereby inhibiting their activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1-butyrylindoline-2-carboxamide:

  • Cell Line Studies : In vitro tests on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
  • Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of indole compounds, including 1-butyrylindoline-2-carboxamide, showed significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that 1-butyrylindoline-2-carboxamide exhibits inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus.
  • Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Analysis

To better understand the unique properties of 1-butyrylindoline-2-carboxamide, it can be compared with other indole derivatives:

CompoundAntitumor ActivityAntimicrobial ActivityUnique Features
1-Butyrylindoline-2-carboxamideModerateYesSpecific substitution pattern
Indole-2-carboxamideHighLimitedKnown for HIV enzyme inhibition
Indole-3-carboxamideSignificantYesStrong anticancer properties

In Silico Studies

Computational modeling has been utilized to predict the binding affinity of 1-butyrylindoline-2-carboxamide to various biological targets. These studies suggest that the compound has a favorable interaction profile with key enzymes involved in cancer metabolism.

Synthesis and Derivatives

The synthesis of 1-butyrylindoline-2-carboxamide can be achieved through acylation methods using butyryl chloride and indoline derivatives. The development of analogs with modified substituents is ongoing to enhance efficacy and reduce toxicity.

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